Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester

Description

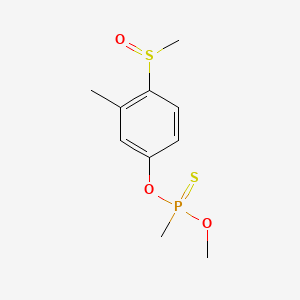

Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester is a sulfur-containing organophosphorus compound characterized by a methyl group attached to the phosphorus atom, an O-methyl ester, and an O-(4-(methylsulfinyl)-m-tolyl) ester substituent. This compound likely acts as a phosphatase or cholinesterase inhibitor due to its structural similarity to phosphate esters and other phosphonothioic acids .

Properties

CAS No. |

6552-19-8 |

|---|---|

Molecular Formula |

C10H15O3PS2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methoxy-methyl-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(13-14(3,15)12-2)5-6-10(8)16(4)11/h5-7H,1-4H3 |

InChI Key |

DHPHGWYFHFFKAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(C)OC)S(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester typically involves the reaction of methylthiophosphonic dichloride with 3-methyl-4-(methylsulfinyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Methylthiophosphonic dichloride+3-methyl-4-(methylsulfinyl)phenol→Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: The major product is the sulfone derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Employed in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester involves its interaction with specific molecular targets. The thiophosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfinyl phenyl group may also contribute to its biological effects by modulating oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorothioic Acid, O,O-Dimethyl O-[3-Methyl-4-(Methylsulfonyl)phenyl] Ester (CAS 3761-42-0)

- Structure : Contains a sulfonyl (–SO₂–) group instead of sulfinyl (–SO–) and two O-methyl esters.

- Molecular Weight : 310.327 g/mol (C₁₀H₁₅O₅PS₂) .

- Properties :

Phosphonodithioic Acid, Ethyl-, O-Methyl S-(4-Methylphenyl) Ester (CAS 2984-65-8)

- Structure : Ethyl-phosphorus core with a sulfide (–S–) linkage and O-methyl/S-(4-methylphenyl) esters.

- Properties :

Paraoxon (Diethyl p-Nitrophenyl Phosphate)

- Structure : Phosphate ester with p-nitrophenyl and diethyl groups.

- Properties: Nitro group (–NO₂) increases electrophilicity, enhancing hydrolysis susceptibility. Acts as a potent acetylcholinesterase inhibitor (LD₅₀ in mice: ~2 mg/kg) .

- Contrast : The target compound’s sulfinyl group may confer slower hydrolysis and altered target specificity compared to paraoxon’s nitro group.

Phosphonothioic Acid, Phenyl-, O-Ethyl O-(4-Nitrophenyl) Ester (EPN 300)

- Structure : Phenyl-phosphorus core with O-ethyl and O-(4-nitrophenyl) esters.

- Properties :

- Toxicity : Shares cholinesterase inhibition mechanisms but may differ in metabolic pathways due to phenyl vs. methylsulfinyl substituents .

Key Research Findings

Physicochemical Properties

- Sulfur Oxidation State : Sulfinyl groups (–SO–) balance polarity and lipophilicity, offering intermediate logP values between sulfides (e.g., CAS 2984-65-8) and sulfones (e.g., CAS 3761-42-0). This may optimize membrane permeability and target binding .

- Steric Effects: Methyl groups on phosphorus (vs.

Metabolic Fate

- Sulfinyl Oxidation : The methylsulfinyl group may oxidize to a sulfone (–SO₂–) in vivo, altering toxicity and persistence. This contrasts with sulfide analogs, which oxidize to sulfoxides or sulfones .

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₅O₄PS₂ | 294.32* | ~2.1† | –SOCH₃, O-methyl |

| CAS 3761-42-0 (Sulfonyl analog) | C₁₀H₁₅O₅PS₂ | 310.327 | 2.295 | –SO₂CH₃, O,O-dimethyl |

| CAS 2984-65-8 (Sulfide analog) | C₉H₁₃O₂PS₂ | 248.30 | ~3.0† | –SCH₃, O-methyl/S-aryl |

| Paraoxon | C₁₀H₁₄NO₆P | 275.19 | 1.58 | –NO₂, diethyl |

*Calculated; †Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.